molecular formula C8H9BrN2OS B1527733 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole CAS No. 877675-06-4

2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole

Cat. No. B1527733
M. Wt: 261.14 g/mol
InChI Key: HMUWOBBWUFBDJI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole” is 1S/C8H9BrN2OS/c9-8-10-5-6 (13-8)7 (12)11-3-1-2-4-11/h5H,1-4H2 .


Physical And Chemical Properties Analysis

“2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole” is a solid at ambient temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis: A highly efficient synthesis of enantiopure derivatives using a two-step modified Hantzsch thiazole synthesis reaction has been demonstrated, providing a pathway for further cross-coupling reactions (Just-Baringo et al., 2011).
  • Catalytic Arylation: The compound's structure allows for its use in palladium-catalyzed C3 or C4 direct arylation of heteroaromatic compounds by C-H bond activation, showing its versatility in carbon-carbon bond formation (Roger, Gottumukkala, & Doucet, 2010).
  • Fluorescent Compounds Synthesis: It serves as a precursor for the synthesis of a variety of thiazole-based aromatic heterocyclic fluorescent compounds, exhibiting adjustable electronic properties and high thermal stability, which are crucial for materials science applications (Tao et al., 2013).

Medicinal Chemistry

  • Antiproliferative Activity: The core structure of 2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole has been utilized in the synthesis of new pyridine-linked thiazole derivatives that exhibit promising anticancer activity against various cancer cell lines, indicating its potential as a scaffold for anticancer drug development (Alqahtani & Bayazeed, 2020).

Material Science

  • Iridium Complexes for Color Tuning: The compound is part of the synthesis of iridium tetrazolate complexes, where its role is crucial in color tuning of the complexes, showing potential applications in light-emitting devices (Stagni et al., 2008).

Advanced Organic Synthesis

  • Cycloadditions and Annulations: Demonstrated in the synthesis of pyrrolo[1,2-c]thiazoles and pyrazolo[1,5-c]thiazoles, showcasing its utility in complex molecule construction through cycloaddition reactions, offering pathways to novel organic compounds (Sutcliffe, Storr, Gilchrist, & Rafferty, 2000).

properties

IUPAC Name

(2-bromo-1,3-thiazol-5-yl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2OS/c9-8-10-5-6(13-8)7(12)11-3-1-2-4-11/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUWOBBWUFBDJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole

CAS RN

877675-06-4
Record name 2-bromo-5-(pyrrolidine-1-carbonyl)-1,3-thiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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